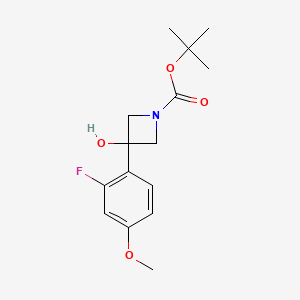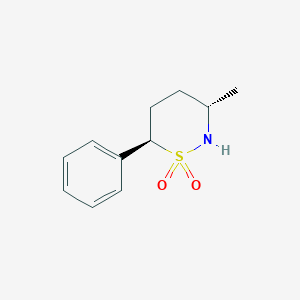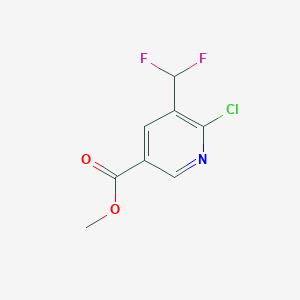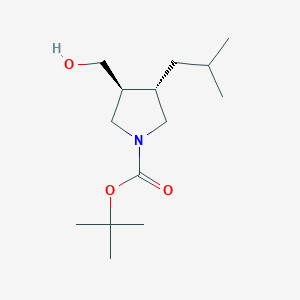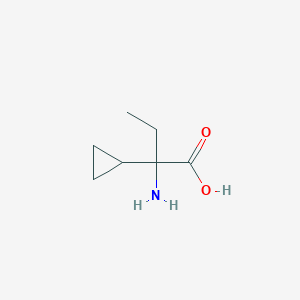![molecular formula C72H46N4O8 B11761979 4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] is a complex organic compound known for its unique structure and properties. It is a derivative of porphine, a macrocyclic compound that plays a crucial role in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Introduction of Biphenyl Carboxylic Acid Groups: The biphenyl carboxylic acid groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
化学反応の分析
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation states, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the biphenyl rings .
科学的研究の応用
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in catalysis, particularly in the oxidation of organic compounds, and in the development of new materials with specific electronic properties
作用機序
The mechanism by which this compound exerts its effects often involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and organic substrates .
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Uniqueness
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1’-biphenyl]-4-carboxylic acid] is unique due to its specific combination of the porphine core with biphenyl carboxylic acid groups. This structure allows it to form stable metal complexes and participate in a wide range of chemical reactions, making it highly versatile for various scientific applications .
特性
分子式 |
C72H46N4O8 |
|---|---|
分子量 |
1095.2 g/mol |
IUPAC名 |
4-[4-[10,15,20-tris[4-(4-carboxyphenyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C72H46N4O8/c77-69(78)53-25-9-45(10-26-53)41-1-17-49(18-2-41)65-57-33-35-59(73-57)66(50-19-3-42(4-20-50)46-11-27-54(28-12-46)70(79)80)61-37-39-63(75-61)68(52-23-7-44(8-24-52)48-15-31-56(32-16-48)72(83)84)64-40-38-62(76-64)67(60-36-34-58(65)74-60)51-21-5-43(6-22-51)47-13-29-55(30-14-47)71(81)82/h1-40,73,76H,(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
InChIキー |
PLGNSZYEWBJPKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C5)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


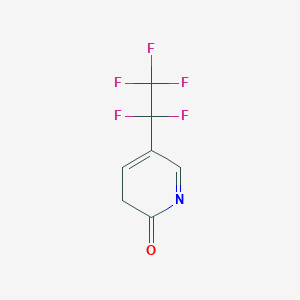
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
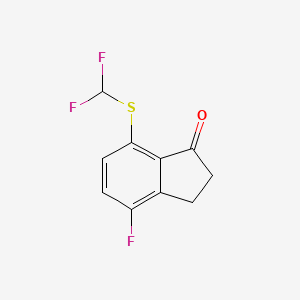
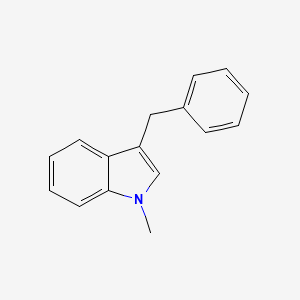
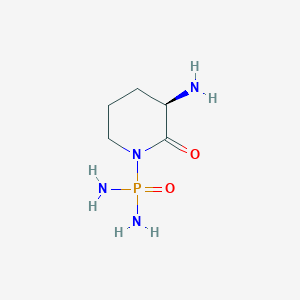
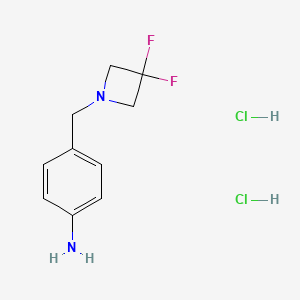
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
